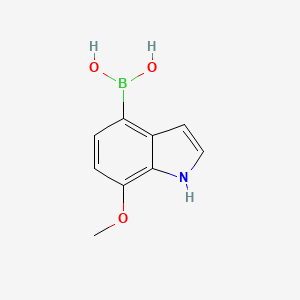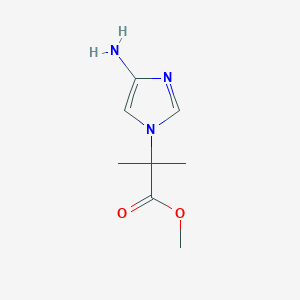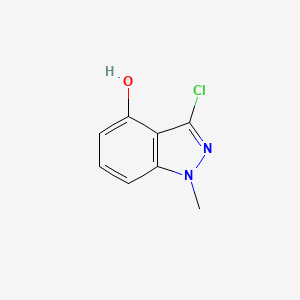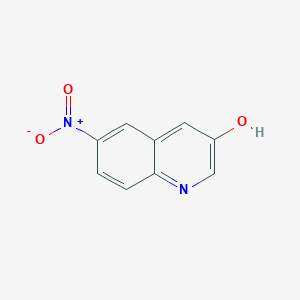
3-(Hydroxymethylene)-6-methoxyindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethylene)-6-methoxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
The synthesis of 3-(Hydroxymethylene)-6-methoxyindolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-(Hydroxymethylene)-6-methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.
科学的研究の応用
3-(Hydroxymethylene)-6-methoxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential antiviral, anticancer, and antimicrobial properties are being explored for drug development.
作用機序
The mechanism of action of 3-(Hydroxymethylene)-6-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways. The compound’s antimicrobial activity could be due to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity .
類似化合物との比較
3-(Hydroxymethylene)-6-methoxyindolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
6-Methoxyindole: A simpler indole derivative with various biological activities. The uniqueness of this compound lies in its specific hydroxymethylene and methoxy substitutions, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
2-hydroxy-6-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,11,13H,1H3 |
InChIキー |
UOKZUZJNVLAKRZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(N2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)





![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)

![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)


![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)
